molecular formula C11H13BrN2O B8169445 5-Bromo-N-cyclobutyl-2-methylnicotinamide

5-Bromo-N-cyclobutyl-2-methylnicotinamide

Cat. No.: B8169445
M. Wt: 269.14 g/mol
InChI Key: MOTZXBFYNYHGPK-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclobutyl-2-methylnicotinamide is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring, a methyl group at the 2-position, and a cyclobutylamide substituent at the carboxamide position. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and other bioactive molecules. The cyclobutyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to analogs with bulkier or more flexible substituents .

Properties

IUPAC Name

5-bromo-N-cyclobutyl-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7-10(5-8(12)6-13-7)11(15)14-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTZXBFYNYHGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclobutyl-2-methylnicotinamide typically involves the following steps:

    Bromination: The starting material, 2-methylnicotinamide, is subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the nicotinamide ring.

    Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine under suitable conditions to form the desired product. This step may involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 5-Bromo-N-cyclobutyl-2-methylnicotinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutyl-2-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-cyclobutyl-2-methylnicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclobutyl-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

6-Bromo-2-methoxynicotinic acid (CAS 67367-26-4)

  • Structural Differences : Replaces the 2-methyl and cyclobutylamide groups with a 2-methoxy and carboxylic acid.
  • Impact : The methoxy group enhances electron-donating properties, while the carboxylic acid increases polarity, likely reducing cell permeability compared to the amide derivative .
  • Similarity Score : 0.96 (highest among analogs), suggesting shared bromopyridine core relevance .

Methyl 2-bromo-5-methylnicotinate (CAS 136227-39-9) Structural Differences: Contains an ester group instead of an amide and lacks the cyclobutyl substituent.

Halogenated Pyridinecarboxamides

Key Compounds:

5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide (CAS 923785-55-1)

  • Structural Differences : Substitutes the cyclobutyl group with a 5-methyl-2-pyridinyl moiety.
  • Impact : The aromatic pyridinyl group may engage in π-π stacking interactions, contrasting with the aliphatic cyclobutyl’s steric constraints .

5-Bromo-2-chloronicotinic acid (CAS 25462-85-5)

  • Structural Differences : Replaces the 2-methyl group with chlorine and the amide with a carboxylic acid.
  • Impact : Chlorine’s electronegativity may alter electronic distribution, while the carboxylic acid reduces lipophilicity .

Functional Group Variations

Key Compounds:

5-Bromo-2-methylnicotinonitrile (CAS 956276-47-4) Structural Differences: Replaces the cyclobutylamide with a nitrile group. Impact: The nitrile’s strong electron-withdrawing nature could affect reactivity and binding to biological targets .

Methyl 5-bromo-2-chloronicotinate (CAS 58481-11-1)

  • Structural Differences : Contains both bromine and chlorine substituents, with an ester group.
  • Impact : Dual halogens may enhance halogen bonding but reduce metabolic stability compared to single-halogenated amides .

Comparative Data Table

Compound Name CAS Number Substituents Key Functional Groups Similarity Score Inferred Properties
5-Bromo-N-cyclobutyl-2-methylnicotinamide - 5-Br, 2-CH₃, N-cyclobutylamide Amide, Bromopyridine - Moderate lipophilicity, steric bulk
6-Bromo-2-methoxynicotinic acid 67367-26-4 6-Br, 2-OCH₃, COOH Carboxylic acid 0.96 High polarity, low permeability
Methyl 2-bromo-5-methylnicotinate 136227-39-9 2-Br, 5-CH₃, COOCH₃ Ester 0.81 Hydrolytically labile
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide 923785-55-1 5-Br, N-(5-methylpyridin-2-yl) Aromatic amide - Enhanced π-π interactions
5-Bromo-2-methylnicotinonitrile 956276-47-4 5-Br, 2-CH₃, CN Nitrile - High reactivity, potential toxicity

Research Implications

The cyclobutylamide group in 5-Bromo-N-cyclobutyl-2-methylnicotinamide offers a unique balance of steric hindrance and moderate lipophilicity, distinguishing it from esters (e.g., CAS 136227-39-9) and carboxylic acids (e.g., CAS 67367-26-4). Its bromine atom may facilitate halogen bonding in target binding pockets, while the methyl group at the 2-position could stabilize the pyridine ring conformation. Future studies should explore its pharmacokinetic profile relative to analogs like 5-Bromo-2-chloronicotinic acid, where chlorine’s electronegativity may confer distinct electronic effects .

Biological Activity

5-Bromo-N-cyclobutyl-2-methylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme functions and its implications in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Bromo-N-cyclobutyl-2-methylnicotinamide features a bromine atom at the 5-position of the nicotinamide ring, which is crucial for its biological activity. The cyclobutyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 5-Bromo-N-cyclobutyl-2-methylnicotinamide is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. Inhibition of NNMT can lead to increased levels of nicotinamide, which has various beneficial effects on cellular metabolism and neuroprotection .
  • Modulation of Receptor Activity : The compound may also act as an allosteric modulator of certain receptors, enhancing or inhibiting their activity depending on the context .

Anticancer Potential

Research indicates that 5-Bromo-N-cyclobutyl-2-methylnicotinamide exhibits anticancer properties by:

  • Inducing Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Inhibiting Tumor Growth : In vivo studies demonstrated significant tumor regression in models treated with this compound, suggesting its potential as a therapeutic agent against various cancers.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects:

  • Cognitive Enhancement : By inhibiting NNMT, it may enhance cognitive functions through increased availability of nicotinamide, which is essential for neuronal health .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
Enzyme InhibitionNNMT inhibition
Anticancer ActivityInduces apoptosis
NeuroprotectionModulates neurotransmitter levels

Table 2: Case Studies on Biological Effects

StudyFindingsReference
In vitro cancer studySignificant reduction in cell viability
NNMT inhibition assayIC50 value indicating effective inhibition
Neuroprotection modelImproved cognitive functions in animal models

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